

Application Notes and Protocols: Chemoselective Arylation of Polyfunctional Molecules with Triphenylbismuth Diacetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of complex molecules is a cornerstone of modern organic synthesis and drug development. **Triphenylbismuth diacetate** (Ph₃Bi(OAc)₂) has emerged as a valuable reagent for the chemoselective arylation of polyfunctional substrates, offering a mild and often complementary approach to traditional cross-coupling methodologies. This organobismuth(V) compound, frequently used in conjunction with a copper catalyst, facilitates the formation of carbon-heteroatom bonds, demonstrating remarkable selectivity for specific nucleophilic sites within a molecule bearing multiple reactive groups. Its low toxicity and stability make it an attractive alternative to other heavy-metal arylating agents.[1]

These application notes provide an overview of the chemoselective arylation of polyfunctional molecules using **triphenylbismuth diacetate**, with a focus on applications in peptide and amino acid modification. Detailed protocols and a summary of reported yields are included to guide researchers in the practical application of this methodology.

Data Presentation: Substrate Scope and Reaction Yields



The following tables summarize the scope of the copper-catalyzed arylation of various polyfunctional substrates using triarylbismuth reagents, including **triphenylbismuth diacetate**. These examples highlight the chemoselectivity of the reaction, particularly the preference for O-arylation of phenols and N-arylation of specific heterocycles and amines.

Table 1: Chemoselective O-Arylation of Tyrosine Derivatives

Substra te	Arylatin g Reagent	Catalyst	Base	Solvent	Time (h)	Yield (%)	Referen ce
Boc-Tyr- OMe	Ph₃Bi(OA c)₂	Cu(OAc) ₂ (1.0 equiv)	Pyridine	CH ₂ Cl ₂	16	85	[2]
Boc-Ala- Tyr-Val- OMe	Ph₃Bi(OA c)₂	Cu(OAc) ₂ (1.0 equiv)	Pyridine	CH ₂ Cl ₂	16	78	[2]
Z-Tyr- OEt	(4- MeC ₆ H₄) ₃Bi	Cu(OAc) ₂ (0.3 equiv)	Pyridine	CH ₂ Cl ₂	16	92	[3]
Boc-His- Tyr-OMe	(4- MeC ₆ H₄) ₃Bi	Cu(OAc) ₂ (0.3 equiv)	Pyridine	CH2Cl2	16	65	[2]

Table 2: Chemoselective N-Arylation of Tryptophan and Histidine Derivatives



Substra te	Arylatin g Reagent	Catalyst	Base	Solvent	Time (h)	Yield (%)	Referen ce
Boc-Trp- OMe	Ph₃Bi(OA c)₂	Cu(OAc) ₂ (1.0 equiv)	Et₃N	CH ₂ Cl ₂	16	88	[4][5]
Boc-Ala- Trp-Val- OMe	Ph₃Bi(OA c)₂	Cu(OAc) ₂ (1.0 equiv)	Et₃N	CH ₂ Cl ₂	16	75	[4][5]
Boc-His- OMe	(4- MeC ₆ H₄) ₃Bi	Cu(OAc) ₂ (0.2 equiv)	DIPEA	CH ₂ Cl ₂	16	81	[6]
Z-His- OMe	(4- СІС ₆ Н ₄)з Ві	Cu(OAc) ₂ (0.2 equiv)	DIPEA	CH2Cl2	16	77	[6]

Table 3: Chemoselective S-Arylation of Polyfunctional Thiols

Substra te	Arylatin g Reagent	Catalyst	Base	Solvent	Time (h)	Yield (%)	Referen ce
2- Aminothi ophenol	Ph₃Bi	Cu(OAc) ₂ (1.0 equiv)	Pyridine	DMF	12	95	[7][8]
4- Aminothi ophenol	(4- MeC ₆ H₄) ₃Bi	Cu(OAc) ₂ (1.0 equiv)	Pyridine	DMF	12	92	[7][8]
2- Mercapto phenol	Ph₃Bi	Cu(OAc) ₂ (1.0 equiv)	Pyridine	DMF	12	89	[7][8]



Experimental Protocols

Protocol 1: General Procedure for the Chemoselective O-Arylation of Tyrosine Residues in Peptides

This protocol is a representative procedure for the selective arylation of the phenolic hydroxyl group of a tyrosine residue within a peptide chain.

Materials:

- Tyrosine-containing peptide (N-protected)
- Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)
- Copper(II) acetate (Cu(OAc)₂)
- Pyridine (anhydrous)
- Dichloromethane (CH₂Cl₂, anhydrous)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:

- To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected tyrosine-containing peptide (1.0 equiv).
- Add triphenylbismuth diacetate (1.2 equiv) and copper(II) acetate (1.0 equiv).
- Add anhydrous dichloromethane as the solvent.
- To the resulting suspension, add anhydrous pyridine (3.0 equiv) via syringe.
- Stir the reaction mixture at 50 °C under an oxygen atmosphere (a balloon of oxygen is sufficient) for 16 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
- Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired
 O-arylated peptide.

Protocol 2: General Procedure for the Chemoselective N-Arylation of Tryptophan Residues in Peptides

This protocol describes a general method for the selective arylation of the indole nitrogen of a tryptophan residue within a peptide.

Materials:

- Tryptophan-containing peptide (N-protected)
- Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)
- Copper(II) acetate (Cu(OAc)₂)
- Triethylamine (Et₃N, anhydrous)
- Dichloromethane (CH₂Cl₂, anhydrous)
- Nitrogen or Argon gas supply
- Standard laboratory glassware
- Magnetic stirrer and heating plate

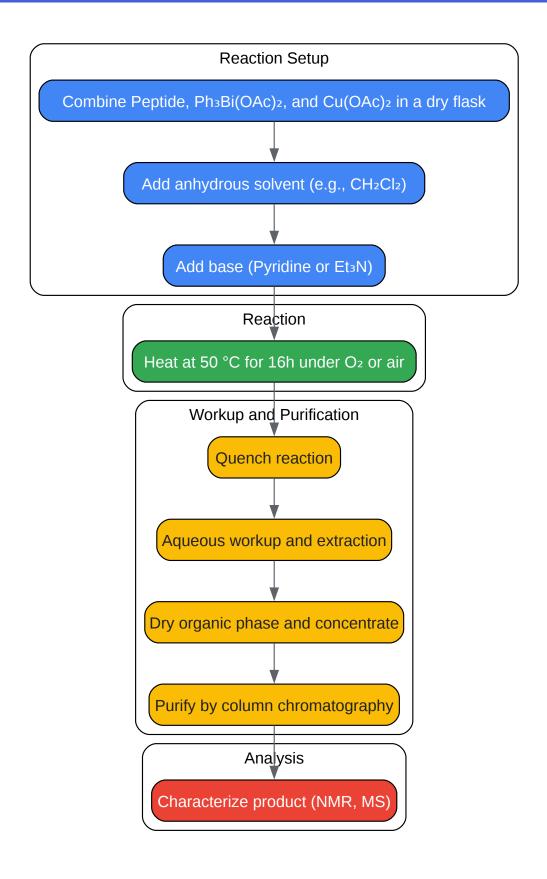


Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected tryptophancontaining peptide (1.0 equiv) in anhydrous dichloromethane.
- Add triphenylbismuth diacetate (1.2 equiv) and copper(II) acetate (1.0 equiv) to the solution.
- Add anhydrous triethylamine (3.0 equiv) to the reaction mixture.
- Stir the mixture at 50 °C under an air atmosphere for 16 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the N-arylated peptide.[4][5]

Mandatory Visualization

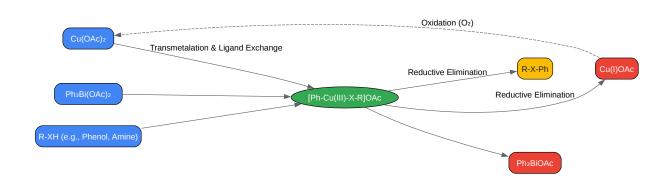




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Caption: Experimental workflow for chemoselective arylation.





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Caption: Proposed catalytic cycle for copper-catalyzed arylation.

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